Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate
CAS No.:
Cat. No.: VC15533104
Molecular Formula: C24H18N2O5
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O5 |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | [isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3-nitrobenzoate |
| Standard InChI | InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3 |
| Standard InChI Key | LVWRWWYJZNDQQN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Synthesis Methods
The synthesis of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate typically involves multi-step reactions. One common approach might include the following steps:
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Preparation of Isoquinolin-1-yl(4-methoxyphenyl)methanol: This could involve the reaction of isoquinoline with 4-methoxybenzaldehyde in the presence of a reducing agent.
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Esterification with 3-Nitrobenzoic Acid: The alcohol prepared in the first step is then esterified with 3-nitrobenzoic acid using a suitable catalyst.
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Isoquinoline, 4-methoxybenzaldehyde, Reducing Agent | Solvent (e.g., ethanol), reflux |
| 2 | Isoquinolin-1-yl(4-methoxyphenyl)methanol, 3-Nitrobenzoic Acid, Catalyst | Solvent (e.g., dichloromethane), room temperature |
Potential Applications
Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, due to its complex structure, may have potential applications in fields such as:
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Pharmaceuticals: The presence of diverse functional groups could make it a candidate for drug development, particularly in areas requiring specific molecular interactions.
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Materials Science: The compound's aromatic rings and nitro group might contribute to its use in optoelectronic materials or as a precursor for polymers.
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Drug development, molecular probes |
| Materials Science | Optoelectronic materials, polymer precursors |
Research Findings
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Biological Activity: Isoquinoline derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
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Chemical Reactivity: The nitro group in 3-nitrobenzoate can participate in various chemical reactions, such as reduction or nucleophilic substitution.
| Property | Observation |
|---|---|
| Biological Activity | Potential antimicrobial and anticancer properties |
| Chemical Reactivity | Versatile reactivity due to nitro group |
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